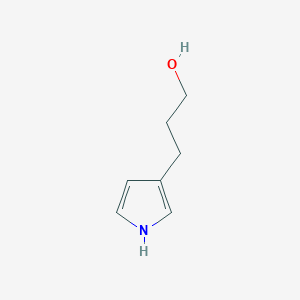

3-(1H-pyrrol-3-yl)-1-propanol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H11NO |

|---|---|

Molecular Weight |

125.17 g/mol |

IUPAC Name |

3-(1H-pyrrol-3-yl)propan-1-ol |

InChI |

InChI=1S/C7H11NO/c9-5-1-2-7-3-4-8-6-7/h3-4,6,8-9H,1-2,5H2 |

InChI Key |

UWIWQIBQJNYVBW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNC=C1CCCO |

Origin of Product |

United States |

Synthetic Methodologies for 3 1h Pyrrol 3 Yl 1 Propanol and Its Structural Analogues

Direct Synthesis Approaches to 3-Alkylpyrroles

The construction of the 3-alkylpyrrole core is a foundational step in the synthesis of the target molecule. Two primary strategies are employed: the direct functionalization of a pre-existing pyrrole (B145914) ring and the de novo construction of the pyrrole nucleus with the desired substitution pattern.

Regioselective Functionalization at the Pyrrole 3-Position

Pyrrole is an electron-rich aromatic heterocycle that typically undergoes electrophilic substitution preferentially at the C2 (α) position due to the greater stabilization of the cationic intermediate. Achieving substitution at the C3 (β) position, therefore, requires specific strategies to override this inherent reactivity.

One effective method involves the use of N-substituted pyrroles. The introduction of a bulky protecting group on the nitrogen atom can sterically hinder the C2 and C5 positions, thereby directing incoming electrophiles to the C3 and C4 positions. For instance, N-silylpyrroles can be brominated with N-bromosuccinimide (NBS) to yield N-substituted 3-bromopyrrole, which can then serve as a handle for further functionalization.

Another approach is the direct C-H functionalization of the pyrrole ring. While challenging, certain catalytic systems have been developed to favor β-arylation. For example, rhodium catalysts have been employed for the β-selective C-H arylation of pyrroles with aryl iodides. Although this method introduces an aryl group, it demonstrates the feasibility of targeting the C3 position directly. Furthermore, indium-catalyzed regioselective β-alkylation of N-substituted pyrroles with carbonyl compounds and hydrosilanes has been reported as a promising method for introducing various alkyl groups at the C3 position.

Ring-Forming Reactions for the Pyrrole Core

An alternative to functionalizing a pre-formed pyrrole is to construct the ring with the desired substituent already in place. Several classical and modern ring-forming reactions can be adapted for this purpose.

Paal-Knorr Modifications: The Paal-Knorr synthesis, a reaction between a 1,4-dicarbonyl compound and a primary amine or ammonia (B1221849), is a versatile method for preparing substituted pyrroles. google.comresearchgate.netresearchgate.net To synthesize a 3-alkylpyrrole, a 1,4-dicarbonyl precursor with the desired alkyl group at the appropriate position is required. For the synthesis of 3-(1H-pyrrol-3-yl)-1-propanol, a 1,4-dicarbonyl compound bearing a protected hydroxypropyl group could be envisioned as a starting material. While the synthesis of such precursors can be a limitation, the Paal-Knorr reaction itself is often high-yielding and tolerant of various functional groups. google.comresearchgate.net

| Reaction | Precursors | Conditions | Outcome |

| Paal-Knorr Synthesis | 1,4-dicarbonyl compound, primary amine/ammonia | Neutral or weakly acidic | Substituted pyrrole |

[3+2] Cycloadditions: These reactions provide a powerful and convergent approach to the synthesis of five-membered rings like pyrrole. In this context, a three-atom component and a two-atom component react to form the pyrrole core. For instance, the reaction of a vinylogous iminium salt with a stabilized carbanion can lead to the formation of a 3-substituted pyrrole. Another example is the reaction of metalated isocyanides with activated alkenes. These methods offer a high degree of control over the substitution pattern of the resulting pyrrole.

Strategies for Incorporating the 1-Propanol (B7761284) Side Chain

Once the 3-substituted pyrrole core is established, the next crucial step is the introduction and elaboration of the 1-propanol side chain. This can be achieved either by functionalizing a pre-formed pyrrole derivative or by building the propyl linkage through carbon-carbon bond formation.

Introduction of the Alcohol Functionality onto Pre-formed Pyrrole Derivatives

A common strategy involves the introduction of a functional group at the C3 position that can be subsequently converted to a 1-propanol moiety.

Acylation followed by Reduction: Friedel-Crafts acylation of a suitable N-protected pyrrole can introduce a propanoyl group at the C3 position. nih.govnih.govsyrris.comachemblock.com The resulting 3-propanoylpyrrole can then be reduced to the corresponding alcohol using a variety of reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride, to yield this compound. abacipharma.com The choice of reducing agent will depend on the other functional groups present in the molecule.

| Step | Reagents | Intermediate/Product |

| Friedel-Crafts Acylation | N-protected pyrrole, propanoyl chloride/anhydride (B1165640), Lewis acid | N-protected 3-propanoylpyrrole |

| Reduction | Sodium borohydride or Lithium aluminum hydride | This compound |

Reduction of a Carboxylic Acid or Ester: If a 3-(propanoic acid)pyrrole or its ester derivative is available, it can be readily reduced to the desired alcohol. researchgate.netcenmed.com For example, ethyl 3-(1H-pyrrol-3-yl)propanoate can be synthesized and subsequently reduced with a suitable reducing agent to afford this compound. sci-hub.boxscilit.comnih.govnih.gov

Construction of the Propyl Linkage via Carbon-Carbon Bond Formation

Alternatively, the three-carbon chain can be constructed directly at the C3 position of the pyrrole ring through various carbon-carbon bond-forming reactions.

Grignard Reaction: The reaction of a 3-pyrrolyl Grignard reagent (or other organometallic pyrrole derivatives) with propylene (B89431) oxide offers a direct route to the 1-propanol side chain. researchgate.netmpg.denih.gov This reaction typically results in the formation of a secondary alcohol, which would require an additional oxidation and reduction sequence to obtain the primary alcohol. However, under certain conditions, ring-opening of the epoxide can lead to the desired primary alcohol.

Heck Coupling: The palladium-catalyzed Heck reaction can be employed to couple a 3-halopyrrole with an allyl alcohol. nih.govmdpi.comresearchgate.netresearchgate.net The resulting 3-allylpyrrole can then be converted to this compound via a hydroboration-oxidation reaction, which regioselectively adds a hydroxyl group to the terminal carbon of the double bond. abacipharma.com

| Reaction | Starting Materials | Key Intermediate | Final Step |

| Heck Coupling | 3-Halopyrrole, Allyl alcohol | 3-Allylpyrrole | Hydroboration-Oxidation |

Catalytic Methodologies in Pyrrole Alcohol Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules. In the context of pyrrole alcohol synthesis, catalytic methods are employed in both the formation of the pyrrole ring and the functionalization of the side chain.

Transition metal catalysts, particularly those based on palladium, rhodium, and copper, are extensively used in C-H functionalization and cross-coupling reactions to selectively introduce substituents at the C3 position of the pyrrole ring. For instance, rhodium(III)-catalyzed reactions of allylamines with alkenes can generate pyrrole derivatives.

Furthermore, catalytic hydroformylation of a 3-allylpyrrole intermediate, using rhodium or cobalt catalysts, can introduce a formyl group at the terminal position of the side chain. Subsequent reduction of this aldehyde would yield the desired 1-propanol.

Transition Metal-Mediated Approaches (e.g., Manganese, Iridium, Ruthenium, Palladium, Copper Catalysis)

Transition metal catalysis offers powerful and versatile methods for synthesizing pyrroles, often with high efficiency, selectivity, and functional group tolerance under mild conditions. organic-chemistry.orgnih.gov

Manganese (Mn) Catalysis

Manganese, an earth-abundant and non-precious metal, has emerged as a valuable catalyst for sustainable chemical synthesis. acs.org Mn-based pincer complexes have been successfully employed in the solvent-free conversion of primary diols and amines into 2,5-unsubstituted pyrroles, producing only water and molecular hydrogen as byproducts. acs.orgnih.gov This approach is noted for its high selectivity, avoiding the formation of common side products like pyrrolidines or cyclic imides. acs.org Another significant Mn-catalyzed method is a dehydrogenative coupling reaction that serves as a catalytic version of the Knorr pyrrole synthesis, reacting 1,2-amino alcohols with β-keto esters to yield highly functionalized pyrroles. organic-chemistry.orgthieme-connect.com

Iridium (Ir) Catalysis

Iridium catalysts have been utilized in sustainable pyrrole syntheses where secondary alcohols and amino alcohols are deoxygenated and linked to form the pyrrole ring, eliminating two equivalents of hydrogen gas. nih.gov This method is compatible with a wide array of functional groups, including olefins, halides, and amines. nih.gov A similar iridium-catalyzed dehydrogenative condensation of secondary alcohols with β-amino alcohols also yields diverse substituted pyrroles with low catalyst loading. thieme-connect.com Furthermore, iridium catalysis enables the enantioselective synthesis of complex polycyclic pyrrole derivatives through processes like asymmetric allylic dearomatization. rsc.orgnih.govrsc.org

Ruthenium (Ru) Catalysis

Ruthenium catalysts are effective in various pyrrole synthesis strategies. One prominent method is the oxidative annulation of enamides with alkynes, which proceeds via the cleavage of C(sp²)-H and N-H bonds to regioselectively form N-substituted or N-unsubstituted pyrroles. nih.govacs.org Ruthenium complexes also catalyze three-component reactions between ketones, amines, and vicinal diols, offering a highly atom-efficient pathway to substituted pyrroles. organic-chemistry.org Additionally, Ru-catalyzed isomerization of 1,4-alkynediols generates 1,4-dicarbonyl compounds in situ, which then cyclize with an amine to furnish 1,2,5-substituted pyrroles. bath.ac.uk

Palladium (Pd) Catalysis

Palladium catalysis is widely used in cross-coupling and cyclization reactions. A notable application in pyrrole synthesis is the cyclization of enamines that contain β-vinyl bromide functionalities, which produces substituted pyrroles in good yields. rsc.orgrsc.org Pd catalysts also enable the synthesis of functionalized pyrroles through decarboxylative reactions involving readily available cyclic carbonates and amines, which can be run at room temperature and open to air. organic-chemistry.org Other Pd-catalyzed routes include the oxidative arylation of N-homoallylic amines with arylboronic acids, followed by an intramolecular aza-Wacker cyclization. organic-chemistry.org

Copper (Cu) Catalysis

Copper catalysts provide efficient and often simple protocols for pyrrole synthesis. Highly functionalized pyrroles can be synthesized from 3,6-dihydro-1,2-oxazines using a heterogeneous copper-on-carbon (Cu/C) catalyst under neat heating conditions. rsc.orgrsc.org Copper hydride (CuH) has been used to catalyze enyne-nitrile coupling reactions to produce polysubstituted N-H pyrroles with high regioselectivity. organic-chemistry.org Another innovative approach is a copper-catalyzed [3+1+1] cycloaddition of nitrones and α-acidic isocyanides, which forms three sequential C-C bonds to construct the pyrrole ring under mild conditions. acs.org

Interactive Table: Overview of Transition Metal-Catalyzed Pyrrole Syntheses

| Metal Catalyst | Reactants | Key Features |

|---|---|---|

| Manganese | 1,4-Diols and primary amines | Solvent-free; H₂ and H₂O are the only byproducts. acs.orgnih.gov |

| Iridium | Secondary alcohols and β-amino alcohols | Sustainable; deoxygenative coupling; broad functional group tolerance. nih.govthieme-connect.com |

| Ruthenium | Enamides and alkynes | Oxidative annulation via C-H/N-H bond cleavage; excellent regioselectivity. nih.govacs.org |

| Palladium | Enamines with β-vinyl bromide groups | Two-step procedure; good yields for substituted pyrroles. rsc.orgrsc.org |

| Copper | 3,6-Dihydro-1,2-oxazines | Heterogeneous Cu/C catalyst; neat heating conditions. rsc.orgrsc.org |

Green Chemistry Principles Applied to Pyrrole Synthesis

The application of green chemistry principles to the synthesis of pyrroles aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. lucp.net A key example is the Paal-Knorr synthesis, which condenses a 1,4-dicarbonyl compound with an amine. acs.org This reaction is considered green because its only byproduct is water, leading to high atom economy. acs.orgacs.org

Several strategies have been developed to make pyrrole synthesis more environmentally benign:

Solvent-Free and Catalyst-Free Reactions : The Paal-Knorr reaction can be performed without any solvent or catalyst, for instance, by heating 2,5-hexanedione (B30556) with an amine, offering a simple, efficient, and clean procedure. acs.orgacs.org Mechanochemical activation through ball milling is another solventless methodology that uses bio-sourced organic acids as catalysts. lucp.net

Use of Green Solvents : Water is an ideal green solvent, and some pyrrole syntheses, such as the iron(III) chloride-catalyzed Paal-Knorr condensation, can be conducted effectively in water under mild conditions. organic-chemistry.org

Heterogeneous and Recyclable Catalysts : The use of solid acid catalysts like SiO₂ and Al₂O₃ in the industrial production of pyrrole from furan (B31954) and ammonia is an example of heterogeneous catalysis. uctm.edu Heterogeneous catalysts, such as copper on carbon (Cu/C), are advantageous as they can be easily separated from the reaction mixture and potentially recycled. rsc.orgnih.gov

Atom Economy : Methods that maximize the incorporation of all reactant atoms into the final product are preferred. acs.org Transition metal-catalyzed reactions, such as the ruthenium-catalyzed three-component synthesis of pyrroles from ketones, amines, and diols, demonstrate high atom efficiency. organic-chemistry.org

These green methodologies represent a significant advancement in the sustainable production of pyrrole derivatives. lucp.netconicet.gov.ar

Mechanistic Elucidation of Synthetic Pathways

Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones.

Paal-Knorr Synthesis Mechanism The mechanism of the Paal-Knorr reaction is widely accepted to proceed under acidic conditions. uctm.edu It begins with the protonation of one of the carbonyl groups of the 1,4-dicarbonyl compound. The primary amine then performs a nucleophilic attack on the protonated carbonyl, forming a hemiaminal intermediate. uctm.edu This is followed by an intramolecular attack of the amine on the second carbonyl group, leading to a cyclic 2,5-dihydroxytetrahydropyrrole derivative. uctm.edu The final step involves a dehydration cascade, where two molecules of water are eliminated to yield the aromatic pyrrole ring. uctm.eduorganic-chemistry.org

Knorr Pyrrole Synthesis Mechanism The Knorr synthesis involves the reaction of an α-amino-ketone with a compound containing an activated methylene (B1212753) group (e.g., a β-ketoester). wikipedia.orgwikipedia.org The mechanism commences with the condensation between the amine of the α-amino-ketone and the ketone of the second reactant to form an imine. This imine then tautomerizes to a more stable enamine intermediate. The subsequent step is a cyclization reaction, followed by the elimination of a water molecule to generate the final substituted pyrrole. wikipedia.org

Transition Metal-Catalyzed Mechanisms The mechanisms of transition metal-catalyzed pyrrole syntheses are diverse and depend on the specific metal and reactants involved.

Ruthenium-Catalyzed Oxidative Annulation : A proposed mechanism involves an initial acetate-assisted cleavage of the C-H bond of the enamide to form a six-membered ruthenacycle. An alkyne then coordinates to the ruthenium center and inserts into the Ru-C bond. This is followed by cleavage of the N-H bond and an oxidative coupling of the C-N bond, which forms the pyrrole product and reduces Ru(II) to Ru(0). The active Ru(II) catalyst is then regenerated by a copper oxidant. acs.org

Palladium-Catalyzed Cyclization of Enamines : The catalytic cycle is thought to begin with the oxidative addition of Pd(0) into the carbon-bromide bond of the vinyl bromide moiety. The resulting Pd(II) complex coordinates to the enamine double bond. Deprotonation of the enamine nitrogen facilitates nucleophilic attack, forming a palladacycle intermediate. The cycle concludes with reductive elimination and isomerization to afford the pyrrole product and regenerate the Pd(0) catalyst. rsc.orgrsc.org

Copper-Catalyzed Cycloisomerization : In the cycloisomerization of 3-iminocyclopropenes, the copper catalyst is believed to activate the cyclopropene (B1174273) ring, leading to its opening and the formation of a carbenoid intermediate. A subsequent nucleophilic addition of the imino nitrogen onto the carbenoid carbon results in cyclization. The final aromatization step yields the pyrrole and liberates the copper catalyst. acs.org

These mechanistic insights are fundamental to the rational design of catalysts and reaction conditions for the synthesis of complex pyrrole structures.

Chemical Reactivity and Transformations of 3 1h Pyrrol 3 Yl 1 Propanol

Reactivity of the Pyrrole (B145914) Heterocycle

The pyrrole ring is a five-membered aromatic heterocycle characterized by a high electron density, which makes it significantly more reactive towards electrophiles than benzene. pharmaguideline.compearson.comuobaghdad.edu.iq The nitrogen atom's lone pair of electrons participates in the aromatic π-system, enhancing the nucleophilicity of the ring carbons. pearson.comuobaghdad.edu.iq

Electrophilic aromatic substitution (EAS) is a hallmark reaction of pyrrole. The high electron density of the ring allows these reactions to proceed under mild conditions, often without the need for strong Lewis acid catalysts. pearson.comuop.edu.pk

For an unsubstituted pyrrole, electrophilic attack preferentially occurs at the C2 (or α) position. onlineorganicchemistrytutor.comstackexchange.com This preference is attributed to the superior resonance stabilization of the cationic intermediate (arenium ion) formed during α-attack, which can be described by three resonance structures, compared to only two for attack at the C3 (or β) position. uop.edu.pkstackexchange.com

In 3-(1H-pyrrol-3-yl)-1-propanol, the ring is substituted at the C3 position with a propanol (B110389) group. The position of a second substitution is governed by a combination of the directing effect of the existing group and the inherent α-directing tendency of the pyrrole ring itself. uobaghdad.edu.iq The 3-propanol substituent is an alkyl group, which is weakly electron-donating. Therefore, electrophilic attack is strongly directed to the available α-positions (C2 and C5). Substitution is expected to occur predominantly at the C2 position, which is ortho to the existing substituent, and to a lesser extent at the C5 position, which is meta.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of 3-Substituted Pyrroles This table presents expected outcomes for the electrophilic substitution on this compound based on established principles of pyrrole chemistry.

| Reaction Type | Reagents | Expected Major Product(s) |

|---|---|---|

| Nitration | HNO₃ / Ac₂O (mild conditions) | 2-Nitro-3-(1H-pyrrol-3-yl)-1-propanol |

| Sulfonation | Pyridine·SO₃ | This compound-2-sulfonic acid |

| Halogenation | N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) | 2-Bromo-3-(1H-pyrrol-3-yl)-1-propanol or 2-Chloro-3-(1H-pyrrol-3-yl)-1-propanol |

| Friedel-Crafts Acylation | Acetic anhydride (B1165640) (Ac₂O), heat | 1-(3-(3-hydroxypropyl)-1H-pyrrol-2-yl)ethan-1-one |

| Vilsmeier-Haack Formylation | POCl₃, DMF | 3-(3-hydroxypropyl)-1H-pyrrole-2-carbaldehyde |

The lone pair of electrons on the pyrrole nitrogen is integral to the ring's aromaticity, making it significantly less basic and nucleophilic than that of aliphatic secondary amines. uobaghdad.edu.iq Consequently, direct reactions with electrophiles at the nitrogen atom under neutral conditions are generally unfavorable.

However, the N-H proton is weakly acidic (pKa ≈ 17.5). wikipedia.org Deprotonation can be achieved using a strong base, such as sodium hydride (NaH) or an organometallic reagent, to form the pyrrolide anion. This anion is a potent nucleophile. wikipedia.org Treatment of the resulting pyrrolide of this compound with an electrophile, such as an alkyl halide, would lead to N-substitution. The choice of metal cation and solvent can influence whether the subsequent reaction occurs at the nitrogen or carbon atoms. More ionic bonds (e.g., with Na⁺, K⁺) in solvating solvents favor N-alkylation. wikipedia.org

The electron-rich nature of the pyrrole ring makes it susceptible to oxidation, which can lead to a loss of aromaticity. nih.gov The reaction outcome is highly dependent on the oxidant and reaction conditions, with potential products ranging from functionalized derivatives to polymers or complete degradation. researchgate.net

Controlled oxidation of pyrroles can yield synthetically useful products. For instance, oxidation with reagents like chromium trioxide can produce maleimide (B117702) derivatives. uop.edu.pk The presence of substituents on the pyrrole ring can influence the regioselectivity of the oxidation. researchgate.net For this compound, oxidation could potentially lead to the formation of 4-(3-hydroxypropyl)-1H-pyrrole-2,5-dione. However, such reactions can suffer from poor selectivity and the formation of complex product mixtures. researchgate.net Autoxidation in the presence of air and light can also lead to the formation of polymeric, dark-colored materials. researchgate.net

While the aromatic character of pyrrole makes it less reactive as a diene in Diels-Alder [4+2] cycloadditions compared to furan (B31954), such reactions are possible, particularly under forcing conditions or with intramolecular arrangements. wikipedia.orgrsc.orgyoutube.com The reactivity can be enhanced by the presence of an electron-withdrawing group on the nitrogen atom, which reduces the aromaticity of the ring. wikipedia.org

Pyrroles can also participate in other types of cycloadditions. For example, they can react with carbenes in a [2+1] cycloaddition. The reaction with dichlorocarbene, for instance, can lead to a dichlorocyclopropane intermediate that rearranges to form a 3-chloropyridine, a process known as the Ciamician–Dennstedt rearrangement. wikipedia.orgyoutube.com Other cycloadditions, such as [2+2] and 1,3-dipolar cycloadditions, have also been reported for pyrrole derivatives. wikipedia.orgmdpi.com

Reactivity of the 1-Propanol (B7761284) Side Chain

The 1-propanol side chain of this compound possesses a primary alcohol group, which is a versatile functional handle for a wide array of chemical transformations. These reactions can typically be performed selectively without affecting the pyrrole ring by choosing appropriate reagents and conditions.

The primary alcohol can undergo oxidation, esterification, etherification, and halogenation, providing access to a diverse range of derivatives.

Oxidation to Carbonyl Compounds: Primary alcohols can be oxidized to form aldehydes or, with more vigorous conditions, carboxylic acids. chemguide.co.uk The selective oxidation of this compound to 3-(1H-pyrrol-3-yl)propanal can be achieved using mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP). libretexts.org Using stronger oxidizing agents, like acidified potassium dichromate (K₂Cr₂O₇) under reflux, would lead to the formation of 3-(1H-pyrrol-3-yl)propanoic acid. chemguide.co.ukpassmyexams.co.uk

Esterification: The alcohol can react with carboxylic acids, acid chlorides, or acid anhydrides under appropriate catalytic conditions to form the corresponding esters. researchgate.net For example, reaction with acetic anhydride would yield 3-(1H-pyrrol-3-yl)propyl acetate.

Etherification: Conversion to an ether can be accomplished through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming a new ether linkage.

Halogenation: The hydroxyl group can be replaced by a halogen atom using various reagents. For instance, treatment with thionyl chloride (SOCl₂) would convert the alcohol to the corresponding chloride, 3-(3-chloropropyl)-1H-pyrrole, while phosphorus tribromide (PBr₃) would yield the bromide.

Table 2: Representative Transformations of the 1-Propanol Side Chain This table illustrates common selective reactions targeting the primary alcohol group of this compound.

| Transformation | Reagent(s) | Product |

|---|---|---|

| Oxidation (to aldehyde) | Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) | 3-(1H-pyrrol-3-yl)propanal |

| Oxidation (to carboxylic acid) | K₂Cr₂O₇, H₂SO₄, heat (reflux) | 3-(1H-pyrrol-3-yl)propanoic acid |

| Esterification | Acetic anhydride (Ac₂O), pyridine | 3-(1H-pyrrol-3-yl)propyl acetate |

| Etherification (Williamson) | 1. NaH; 2. CH₃I | 3-(3-methoxypropyl)-1H-pyrrole |

| Halogenation (Chlorination) | Thionyl chloride (SOCl₂) | 3-(3-chloropropyl)-1H-pyrrole |

| Halogenation (Bromination) | Phosphorus tribromide (PBr₃) | 3-(3-bromopropyl)-1H-pyrrole |

Reactions Involving the Saturated Propyl Linkage

The saturated propyl linkage in this compound is generally the least reactive portion of the molecule under many conditions. However, its reactivity is influenced by the adjacent pyrrole ring and the terminal hydroxyl group. Key transformations involving the propyl chain can be categorized as those affecting the C-H bonds of the methylene (B1212753) groups and those involving the functionalization of the alcohol, which can subsequently influence the entire chain.

Oxidation of the Propyl Linkage:

While the pyrrole ring itself is susceptible to oxidation, under specific conditions, the propyl side chain can be targeted, particularly the carbon atom adjacent to the pyrrole ring (the benzylic-like position). Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), are known to oxidize alkyl side chains of aromatic rings to carboxylic acids. libretexts.orglibretexts.org For this reaction to occur, the benzylic carbon must possess at least one hydrogen atom, which is the case in this compound. libretexts.orgpearson.com The reaction would likely proceed to cleave the rest of the carbon chain, resulting in the formation of 3-(1H-pyrrol-3-yl)carboxylic acid.

It is important to note that the pyrrole ring is sensitive to strong oxidants, which can lead to polymerization or ring-opening. nih.govuop.edu.pk Therefore, achieving selective side-chain oxidation would require careful control of reaction conditions. Milder oxidizing agents that are selective for alcohols would likely convert the terminal -OH group without affecting the propyl chain's C-H bonds. libretexts.org

Halogenation of the Propyl Linkage:

Direct halogenation of the saturated alkyl chain is generally a radical-mediated process and can be difficult to control, often leading to a mixture of products. However, allylic or benzylic positions are more susceptible to radical halogenation. While the propyl chain in this compound does not have a benzylic C-H bond in the traditional sense, the C-H bonds on the carbon adjacent to the pyrrole ring may exhibit enhanced reactivity.

A more common approach to introducing halogens would be through reactions involving the pyrrole ring or the alcohol, followed by subsequent transformations. For instance, halogenation of the pyrrole ring can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under controlled conditions to avoid polyhalogenation. wikipedia.orgquimicaorganica.org

Transformations Originating from the Alcohol Group:

The primary alcohol is the most reactive site on the propyl linkage for non-radical transformations. Its reactions can lead to a variety of functionalized propyl-substituted pyrroles.

Oxidation: The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). libretexts.orglibretexts.org Stronger oxidizing agents, such as potassium permanganate or chromic acid, will typically oxidize the primary alcohol to a carboxylic acid. wikipedia.orgorganicchemistrytutor.com This would yield 3-(1H-pyrrol-3-yl)propanoic acid.

Esterification: In the presence of a carboxylic acid and an acid catalyst, this compound can undergo esterification to form the corresponding ester. The Mitsunobu reaction provides another route to esters under milder conditions. researchgate.net

Etherification: Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, can be used to form ethers.

Dehydration: Acid-catalyzed dehydration of this compound can lead to the formation of an alkene, 3-(prop-1-en-1-yl)-1H-pyrrole, or potentially an ether if the reaction occurs between two molecules of the alcohol. libretexts.org Intramolecular cyclization through dehydration could also be a possibility under certain conditions, potentially leading to fused ring systems.

Table 1: Potential Reactions of the Propyl Linkage in this compound

| Reaction Type | Reagents | Potential Product(s) |

| Side-Chain Oxidation | KMnO₄, H₂CrO₄ | 3-(1H-pyrrol-3-yl)carboxylic acid |

| Alcohol Oxidation (mild) | PCC, DMP | 3-(1H-pyrrol-3-yl)propanal |

| Alcohol Oxidation (strong) | KMnO₄, H₂CrO₄ | 3-(1H-pyrrol-3-yl)propanoic acid |

| Esterification | R-COOH, H⁺ | 3-(1H-pyrrol-3-yl)propyl acetate |

| Etherification | 1. NaH, 2. R-X | 1-(3-alkoxypropyl)-1H-pyrrole |

| Dehydration | H₂SO₄, heat | 3-(prop-1-en-1-yl)-1H-pyrrole |

Comprehensive Mechanistic Investigations of Key Transformations

Mechanism of Alcohol Oxidation:

The oxidation of primary alcohols to aldehydes and carboxylic acids is a well-studied process. masterorganicchemistry.com With chromium-based reagents like PCC or chromic acid, the first step involves the formation of a chromate (B82759) ester. libretexts.org In the subsequent step, a base (which could be water or another alcohol molecule) removes a proton from the carbon bearing the oxygen. This is followed by an E2-like elimination where the C-H bond breaks, a C=O double bond forms, and the chromium species is reduced and departs as a leaving group. masterorganicchemistry.com

When stronger oxidizing agents are used in aqueous conditions, the initially formed aldehyde can be further oxidized to a carboxylic acid. This proceeds through the formation of a hydrate (B1144303) intermediate from the aldehyde and water, which is then oxidized in a similar manner to the original alcohol. wikipedia.org

Mechanism of Dehydration:

The acid-catalyzed dehydration of a primary alcohol typically proceeds through an E2 mechanism. libretexts.org The first step is the protonation of the hydroxyl group by the acid catalyst to form a good leaving group (water). A base (such as the conjugate base of the acid or another alcohol molecule) then abstracts a proton from an adjacent carbon, leading to the concerted elimination of water and the formation of a double bond. libretexts.org

Mechanism of Side-Chain Oxidation:

The mechanism for the oxidation of alkyl side chains on aromatic rings with strong oxidizing agents like KMnO₄ is complex and not fully elucidated. libretexts.orglibretexts.org It is believed to involve the abstraction of a benzylic hydrogen as a key step, forming a radical intermediate that is stabilized by the aromatic ring. This intermediate is then further oxidized. The requirement for a benzylic hydrogen explains why this reaction is specific to this position. libretexts.orgpearson.com

Table 2: Summary of Mechanistic Steps for Key Transformations

| Transformation | Key Mechanistic Steps |

| Alcohol Oxidation | 1. Formation of a chromate ester intermediate. 2. Base-mediated deprotonation at the carbinol carbon. 3. E2-like elimination to form the carbonyl group. |

| Dehydration | 1. Protonation of the hydroxyl group to form a good leaving group (H₂O). 2. Base-assisted removal of a proton from an adjacent carbon. 3. Concerted elimination of water to form an alkene. |

| Side-Chain Oxidation | 1. Abstraction of a benzylic-like hydrogen to form a stabilized radical. 2. Subsequent oxidation of the radical intermediate to a carboxylic acid. |

Design and Synthesis of Functionalized 3 1h Pyrrol 3 Yl 1 Propanol Derivatives

Systematic Structural Modifications at the Pyrrole (B145914) Ring

The pyrrole ring of 3-(1H-pyrrol-3-yl)-1-propanol offers multiple sites for structural modification, primarily at the nitrogen atom (N1) and the unsubstituted carbon atoms (C2, C4, C5). These modifications are crucial for modulating the electronic properties, steric profile, and biological activity of the resulting derivatives.

N-Substitution: The nitrogen atom of the pyrrole ring is a key site for functionalization. N-alkylation and N-acylation are common strategies to introduce a wide variety of substituents, which can influence the molecule's polarity, solubility, and intermolecular interactions. pharmaguideline.com The deprotonated pyrrole anion is a soft nucleophile, and its reaction with alkylating agents can be directed towards N-substitution under specific conditions. cdnsciencepub.com Phase transfer catalysis and the use of ionic liquids have been shown to be effective methods for achieving highly regioselective N-alkylation of pyrroles with alkyl halides. cdnsciencepub.comorganic-chemistry.org

| Reaction Type | Reagents and Conditions | Expected Product | Reference |

|---|---|---|---|

| N-Alkylation | Propyl bromide (CH3CH2CH2Br), K2CO3, DMF | 3-(1-Propyl-1H-pyrrol-3-yl)-1-propanol | organic-chemistry.org |

| N-Benzylation | Benzyl chloride (C6H5CH2Cl), NaOH, Toluene, Phase Transfer Catalyst | 3-(1-Benzyl-1H-pyrrol-3-yl)-1-propanol | cdnsciencepub.com |

| N-Acylation | Acetic Anhydride (B1165640) ((CH3CO)2O), 200°C | 1-(3-(3-Hydroxypropyl)-1H-pyrrol-1-yl)ethan-1-one | pharmaguideline.com |

| N-Sulfonylation | Tosyl chloride (TsCl), [Bmim][BF4] (ionic liquid) | 3-(1-Tosyl-1H-pyrrol-3-yl)-1-propanol | organic-chemistry.org |

C-Substitution: The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution. onlineorganicchemistrytutor.comrsc.org Compared to benzene, pyrrole is significantly more reactive. rsc.orgpearson.com Substitution occurs preferentially at the C2 and C5 positions (α-positions) due to the superior resonance stabilization of the carbocation intermediate formed during the reaction. onlineorganicchemistrytutor.compearson.com For a 3-substituted pyrrole like this compound, the primary sites for electrophilic attack are the C5 and C2 positions. Research on other 3-substituted pyrroles has shown that electrophilic substitution, such as Friedel-Crafts reactions and bromination, occurs almost exclusively at the 5-position. cdnsciencepub.com

| Reaction Type | Reagents and Conditions | Expected Position of Substitution | Product Name | Reference |

|---|---|---|---|---|

| Vilsmeier-Haack Formylation | POCl3, DMF, then hydrolysis | C5 | 4-(3-Hydroxypropyl)-1H-pyrrole-2-carbaldehyde | pharmaguideline.comrsc.org |

| Friedel-Crafts Acylation | Acetyl chloride (CH3COCl), AlCl3 | C5 | 1-(4-(3-Hydroxypropyl)-1H-pyrrol-2-yl)ethan-1-one | cdnsciencepub.com |

| Nitration | HNO3, Acetic Anhydride, low temp. | C5 | 3-(5-Nitro-1H-pyrrol-3-yl)-1-propanol | youtube.com |

| Bromination | N-Bromosuccinimide (NBS), THF | C5 | 3-(2-Bromo-1H-pyrrol-3-yl)-1-propanol | cdnsciencepub.com |

Targeted Functionalization of the Propanol (B110389) Side Chain

The terminal hydroxyl group of the propanol side chain is a versatile functional handle that allows for a wide range of chemical transformations. These modifications can be used to introduce new functionalities, alter the molecule's pharmacokinetic profile, or provide a point of attachment for conjugation to other molecules.

Key functionalization strategies include oxidation, esterification, and etherification.

Oxidation: The primary alcohol can be oxidized to an aldehyde or further to a carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product. For instance, oxidation with reagents like sodium dichromate under controlled conditions can yield the corresponding aldehyde, 3-(1H-pyrrol-3-yl)propanal. youtube.com Stronger oxidizing conditions, potentially using agents like potassium permanganate (B83412) or proline-based heteropolyoxometalates, can convert the alcohol directly to the carboxylic acid, 3-(1H-pyrrol-3-yl)propanoic acid. researchgate.netajchem-a.com

Esterification: The hydroxyl group readily undergoes esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters. The Fischer esterification, involving reaction with a carboxylic acid in the presence of an acid catalyst, is a common method. masterorganicchemistry.com This reaction is reversible, and removal of water can drive it to completion. masterorganicchemistry.com Esterification is widely used to create prodrugs or to modify the lipophilicity of a molecule.

Etherification: Conversion of the alcohol to an ether can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide. This introduces an ether linkage and can be used to attach various alkyl or aryl groups.

| Reaction Type | Reagents and Conditions | Functional Group Transformation | Product Name | Reference |

|---|---|---|---|---|

| Oxidation to Aldehyde | Na2Cr2O7, H2SO4, distill upon formation | -CH2OH → -CHO | 3-(1H-pyrrol-3-yl)propanal | youtube.com |

| Oxidation to Carboxylic Acid | [ProH]3PW12O40, H2O2 | -CH2OH → -COOH | 3-(1H-pyrrol-3-yl)propanoic acid | researchgate.net |

| Fischer Esterification | Propanoic acid, H2SO4 (cat.), heat | -OH → -O-CO-CH2CH3 | 3-(1H-pyrrol-3-yl)propyl propanoate | masterorganicchemistry.comresearchgate.net |

| Ether Synthesis | 1) NaH; 2) CH3I | -OH → -O-CH3 | 3-(3-Methoxypropyl)-1H-pyrrole | General Method |

Synthesis of Conjugates and Hybrid Molecules Incorporating the this compound Scaffold

The concept of molecular hybridization involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule with a potentially synergistic or multi-target biological profile. The this compound scaffold is an excellent candidate for this approach, as both the pyrrole ring and the propanol side chain provide reactive sites for conjugation.

The functional handles (N-H on the pyrrole and O-H on the side chain) can be used to form stable covalent bonds such as esters, ethers, amides (after conversion of the alcohol to an amine), or N-alkyl linkages. For example, a drug molecule containing a carboxylic acid group can be esterified with the hydroxyl group of the propanol side chain. Alternatively, a molecule with an alkyl halide functional group can be linked to the pyrrole nitrogen via N-alkylation. The three-carbon propyl linker provides spatial separation between the pyrrole core and the conjugated molecule, which can be critical for allowing each moiety to interact with its respective biological target. nih.gov

| Scaffold | Example Conjugation Partner (with reactive group) | Linkage Type | Synthetic Reaction | Resulting Hybrid Molecule Class |

|---|---|---|---|---|

| This compound | Ibuprofen (Carboxylic Acid) | Ester | Esterification | Pyrrole-NSAID Conjugate |

| This compound | 4-Chlorobenzyl chloride (Alkyl Halide) | N-Alkyl | N-Alkylation | N-Benzyl Pyrrole Derivative |

| 3-(1H-pyrrol-3-yl)-1-propylamine* | Biotin-NHS ester (Activated Ester) | Amide | Acylation | Pyrrole-Biotin Conjugate |

| This compound | Polyethylene glycol tosylate (Activated Polymer) | Ether | Etherification | PEGylated Pyrrole Derivative |

*Note: Assumes prior synthesis of the corresponding amine from the alcohol.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete picture of the atomic arrangement in 3-(1H-pyrrol-3-yl)-1-propanol can be assembled.

The ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule. The predicted chemical shifts (δ) are influenced by factors such as electron density, hybridization, and proximity to electronegative atoms or aromatic systems.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrrole (B145914) ring and the propanol (B110389) side chain. The pyrrole protons (H-2, H-4, H-5) would appear in the aromatic region, typically between 6.0 and 7.0 ppm. The alkyl protons of the propanol chain would be found in the upfield region, with the methylene (B1212753) group attached to the hydroxyl function (H-α) being the most deshielded. The broad singlet for the N-H proton of the pyrrole is typically observed around 8.0 ppm, while the O-H proton signal is also a broad singlet whose position can vary depending on concentration and solvent.

Carbon-¹³ (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum would display seven unique carbon signals, corresponding to the seven carbon atoms in the molecule. The carbons of the pyrrole ring are expected to resonate in the downfield region (100-125 ppm) characteristic of sp²-hybridized carbons in a heteroaromatic system. The sp³-hybridized carbons of the propanol chain would appear at higher field strengths. The carbon atom bonded to the electronegative oxygen (C-α) would be the most downfield among the aliphatic carbons. docbrown.info

The following tables summarize the predicted ¹H and ¹³C NMR data for this compound, based on known values for 3-alkylpyrroles and propanol derivatives. nih.govdocbrown.info

Predicted ¹H NMR Data for this compound Predicted in CDCl₃ at 400 MHz

| Label | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H-2 | Pyrrole C2-H | ~6.65 | Triplet (t) | 1H |

| H-4 | Pyrrole C4-H | ~6.10 | Triplet (t) | 1H |

| H-5 | Pyrrole C5-H | ~6.80 | Triplet (t) | 1H |

| H-γ | -CH₂-Pyrrole | ~2.65 | Triplet (t) | 2H |

| H-β | -CH₂-CH₂-CH₂- | ~1.85 | Quintet (quin) | 2H |

| H-α | -CH₂-OH | ~3.70 | Triplet (t) | 2H |

| N-H | Pyrrole N-H | ~8.00 | Broad Singlet (br s) | 1H |

| O-H | Propanol O-H | Variable | Broad Singlet (br s) | 1H |

Predicted ¹³C NMR Data for this compound Predicted in CDCl₃ at 100 MHz

| Label | Position | Predicted Chemical Shift (δ, ppm) |

| C-2 | Pyrrole C2 | ~117.5 |

| C-3 | Pyrrole C3 | ~122.0 |

| C-4 | Pyrrole C4 | ~108.0 |

| C-5 | Pyrrole C5 | ~115.0 |

| C-γ | -CH₂-Pyrrole | ~28.0 |

| C-β | -CH₂-CH₂-CH₂- | ~33.0 |

| C-α | -CH₂-OH | ~62.0 |

While 1D NMR provides initial assignments, 2D NMR experiments are essential for unambiguously confirming the molecular structure by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, key COSY correlations would be observed between H-α and H-β, and between H-β and H-γ, confirming the connectivity of the propanol chain. Correlations would also be expected between the adjacent protons on the pyrrole ring (H-4 with H-5).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It would be used to definitively assign the chemical shift of each carbon atom based on the already assigned proton signals. For example, the proton signal at ~3.70 ppm (H-α) would show a cross-peak with the carbon signal at ~62.0 ppm (C-α).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds apart. This technique is crucial for establishing the connection between the propanol side chain and the pyrrole ring. A key HMBC cross-peak would be expected from the protons at H-γ (~2.65 ppm) to the pyrrole carbons C-3, C-2, and C-4. This specific correlation pattern would confirm that the propanol chain is attached at the C-3 position of the pyrrole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding. NOESY can provide insights into the preferred conformation of the molecule by revealing through-space interactions between protons on the flexible propanol chain and protons on the rigid pyrrole ring.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Interactions

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of specific frequencies of light corresponds to the vibrations of particular bonds and functional groups, providing a molecular fingerprint. udel.edupressbooks.pub

For this compound, the key functional groups are the alcohol (-OH), the secondary amine (-NH- of the pyrrole), the aromatic-like pyrrole ring, and the aliphatic alkyl chain. The O-H and N-H stretching bands are particularly diagnostic; their positions and shapes are sensitive to hydrogen bonding. In a condensed phase, the O-H stretch is expected to be a strong, broad band due to intermolecular hydrogen bonding, while the N-H stretch is typically sharper. vscht.cz

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |

| O-H Stretch | Alcohol (H-bonded) | 3400 - 3200 (strong, broad) | Weak |

| N-H Stretch | Pyrrole | 3500 - 3300 (medium, sharp) | Weak |

| Aromatic C-H Stretch | Pyrrole Ring | 3150 - 3100 (medium) | Strong |

| Aliphatic C-H Stretch | -CH₂- | 2960 - 2850 (strong) | Strong |

| C=C Stretch | Pyrrole Ring | 1600 - 1450 (medium) | Strong |

| N-H Bend | Pyrrole | 1550 - 1480 (medium) | Weak |

| C-O Stretch | Primary Alcohol | 1075 - 1000 (strong) | Medium |

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the unambiguous determination of its molecular formula. For this compound, the molecular formula is C₇H₁₁NO.

The calculated exact mass of the molecular ion [M]⁺ is 125.0841 g/mol .

Electron Ionization (EI) mass spectrometry would also reveal a characteristic fragmentation pattern that can be used to confirm the structure. The fragmentation of N-heterocyclic compounds often involves cleavages that lead to stable aromatic cations. nih.gov For this molecule, common fragmentation pathways would include the loss of water from the alcohol, alpha-cleavage next to the oxygen, and cleavage of the propyl side chain. libretexts.orgyoutube.com

Predicted Mass Spectrometry Fragmentation for this compound

| m/z (Predicted) | Ion Formula | Description |

| 125 | [C₇H₁₁NO]⁺ | Molecular Ion (M⁺) |

| 107 | [C₇H₉N]⁺ | Loss of H₂O (M-18) |

| 94 | [C₆H₈N]⁺ | Loss of CH₂OH (alpha-cleavage) |

| 81 | [C₅H₅N]⁺ | Pyrrole ring with methyl group |

| 80 | [C₅H₆N]⁺ | Tropylium-like pyrrole fragment (base peak) |

| 67 | [C₄H₅N]⁺ | Pyrrole radical cation |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

To date, a single-crystal X-ray diffraction structure for this compound has not been reported in the literature. However, if a suitable single crystal of the compound could be grown, X-ray crystallography would provide the most definitive and precise structural information in the solid state.

This technique would yield a three-dimensional model of the molecule, confirming the atomic connectivity and providing precise measurements of bond lengths, bond angles, and torsion angles. This data would reveal the exact conformation of the propanol side chain relative to the planar pyrrole ring. Furthermore, the analysis of the crystal packing would elucidate the nature of intermolecular interactions, such as hydrogen bonding networks involving the alcohol's hydroxyl group and the pyrrole's N-H group, which dictate how the molecules arrange themselves in the crystal lattice.

Computational and Theoretical Studies of 3 1h Pyrrol 3 Yl 1 Propanol

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT))

Quantum chemical calculations are fundamental to predicting the behavior of molecules. For a molecule like 3-(1H-pyrrol-3-yl)-1-propanol, methods such as Density Functional Theory (DFT) would be highly suitable for investigating its ground-state properties, while Time-Dependent DFT (TD-DFT) would be employed to study its excited-state properties, such as electronic absorption spectra.

The electronic structure of this compound could be elucidated by analyzing its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. These orbitals' spatial distribution would reveal the most probable sites for electrophilic and nucleophilic attack.

Hypothetical Data Table for Frontier Molecular Orbitals of this compound

This table illustrates the type of data that would be generated from DFT calculations.

| Parameter | Energy (eV) |

| HOMO | -5.8 |

| LUMO | 2.1 |

| HOMO-LUMO Gap | 7.9 |

Computational methods can predict various spectroscopic properties. For this compound, TD-DFT calculations could predict the ultraviolet-visible (UV-Vis) absorption spectrum by calculating the energies of electronic transitions. Furthermore, calculations of vibrational frequencies using DFT could simulate the infrared (IR) and Raman spectra. These theoretical spectra could then be compared with experimentally obtained data to validate the computational model and to aid in the interpretation of experimental results.

The flexible propanol (B110389) side chain of this compound allows for multiple conformations. A systematic conformational analysis, typically performed using DFT or other quantum mechanical methods, would identify the various stable conformers and the transition states connecting them. By calculating the relative energies of these conformers, an energetic landscape can be constructed, revealing the most stable, low-energy structures that the molecule is likely to adopt.

Computational Elucidation of Reaction Mechanisms and Transition States

Theoretical calculations are invaluable for studying the mechanisms of chemical reactions. For this compound, this could involve investigating its synthesis, degradation, or its participation in further chemical transformations. By mapping the potential energy surface of a reaction, computational chemists can identify the structures of transition states and intermediates. The activation energies calculated for different possible pathways can help to determine the most likely reaction mechanism.

Theoretical Investigations of Intermolecular Interactions and Hydrogen Bonding Networks

The hydroxyl (-OH) and pyrrole (B145914) N-H groups in this compound are capable of forming hydrogen bonds, which can significantly influence its physical properties, such as boiling point and solubility. Computational studies could model the formation of dimers or larger clusters of the molecule, as well as its interactions with solvent molecules. These investigations would quantify the strength of the hydrogen bonds and analyze the structure of the resulting hydrogen-bonding network, providing a molecular-level understanding of its condensed-phase behavior.

Applications in Organic Synthesis and Catalysis

3-(1H-pyrrol-3-yl)-1-propanol as a Versatile Building Block in Complex Organic Synthesis

The functionalized propyl alcohol side chain on the pyrrole (B145914) ring of this compound offers potential for its use as a synthon in the construction of more complex molecules. The hydroxyl group can be transformed into a variety of other functional groups, such as halides or tosylates, to facilitate nucleophilic substitution or elimination reactions. Furthermore, the pyrrole ring itself is amenable to a range of electrophilic substitution reactions.

Construction of Advanced Heterocyclic Systems (e.g., Indolizines, Pyrrolo[1,2-a]pyrazines, Azaindoles, Fused Pyrroles)

The synthesis of advanced heterocyclic systems frequently employs pyrrole derivatives as key starting materials. For instance, the construction of the indolizine (B1195054) core can be achieved from pyrrole precursors. nih.govrsc.org Similarly, pyrrolo[1,2-a]pyrazines are often synthesized from functionalized pyrroles, such as 2-formylpyrrole derivatives. nih.govnih.gov The azaindole scaffold, a significant motif in medicinal chemistry, is also commonly constructed using pyrrole building blocks. rsc.org

Despite these established routes utilizing the broader class of pyrrole derivatives, specific examples detailing the conversion of this compound into these advanced heterocyclic systems are not readily found in the current body of scientific literature. Hypothetically, the propanol (B110389) side chain could be modified to introduce functionalities required for cyclization reactions to form such fused systems.

Contribution to the Synthesis of Alkaloid Frameworks

Pyrrole-containing alkaloids represent a diverse and biologically significant class of natural products. fishersci.commdpi.com Synthetic strategies toward these molecules often rely on the creative functionalization of simple pyrrole precursors. For example, the synthesis of the pyrrolo[2,3-c]quinoline alkaloid trigonoine B was achieved starting from a protected 3-bromopyrrole derivative. mdpi.com

However, a direct contribution of this compound to the synthesis of specific alkaloid frameworks has not been identified in the reviewed literature. The structural motif of a 3-substituted pyrrole is present in some alkaloids, suggesting that this compound could potentially serve as a precursor, though documented pathways are lacking.

Development of Ligands from this compound

The design of novel ligands is crucial for the advancement of coordination chemistry and catalysis. Pyrrole-based ligands are of significant interest due to the electron-rich nature of the pyrrole ring and the coordinating ability of the nitrogen atom.

Rational Design Principles for Pyrrole-based Ligands

The rational design of pyrrole-based ligands involves considering the electronic and steric properties of the pyrrole ring and its substituents to achieve desired coordination geometries and metal complex stabilities. The pyrrole nitrogen can act as a coordinating atom, and the ring itself can be part of a larger chelating system. Functional groups on the pyrrole ring can be tailored to modulate the ligand's properties.

While these general principles guide the design of a wide range of pyrrole-containing ligands, specific design strategies employing the this compound scaffold are not explicitly detailed in the literature. The hydroxyl group of the propanol side chain could potentially be used as an anchoring point to introduce other coordinating moieties.

Coordination Chemistry of Metal Complexes with Ligands Derived from this compound

A search of the available literature did not yield specific studies on the coordination chemistry of metal complexes with ligands explicitly derived from this compound.

Catalytic Applications of Derived Ligand-Metal Complexes in Organic Transformations

Metal complexes featuring pyrrole-based ligands have found applications in various catalytic organic transformations. The electronic properties of the pyrrole ring can influence the reactivity of the metal center, thereby affecting the catalytic activity and selectivity.

Despite the broad interest in the catalytic applications of metal complexes with nitrogen-containing heterocyclic ligands, there is a lack of specific reports on the catalytic use of complexes derived from this compound. Research in this area appears to be focused on other classes of pyrrolic and related heterocyclic ligands.

Mechanistic Studies of Catalytic Cycles

The bifunctional nature of this compound, possessing both a soft N-donor from the pyrrole ring and a hard O-donor from the alcohol, allows for several modes of coordination to a metal center. This can lead to its participation in catalytic cycles in a number of ways:

As a Bidentate Ligand: The molecule can potentially act as a bidentate [N, O]⁻ ligand upon deprotonation of the hydroxyl group. The resulting five-membered chelate ring with a metal center could provide enhanced stability to the catalytic complex. The electronic properties of the catalyst can be tuned by the pyrrole ring, which can participate in π-backbonding. The hydroxyl group, once coordinated, could play a crucial role in proton transfer steps or act as a hemilabile ligand, dissociating to create a vacant coordination site for substrate binding. In a hypothetical catalytic cycle, the ligand could support the metal in various oxidation states, facilitating key steps such as oxidative addition and reductive elimination.

As a Bridging Ligand: The pyrrolyl nitrogen and the hydroxyl oxygen can coordinate to two different metal centers, forming a binuclear complex. Such arrangements are known to facilitate cooperative catalysis, where both metal centers participate in the activation of substrates.

As a Ligand-Precursor for Pincer Ligands: The propanol side chain offers a convenient handle for further functionalization to synthesize more complex ligand architectures, such as pincer ligands. For instance, derivatization of the hydroxyl group and subsequent functionalization at the C2 and C5 positions of the pyrrole ring could yield [P, N, P] or [N, N, N] pincer ligands. These types of ligands are well-known to form highly stable complexes with a variety of transition metals and have shown exceptional activity in cross-coupling and dehydrogenation reactions. The mechanistic cycle with such a pincer ligand derived from this compound would involve a robust metal center held in a rigid coordination environment, promoting efficient and selective catalysis.

The pyrrole nitrogen, being part of an aromatic system, is a weaker σ-donor compared to a saturated amine. This electronic feature can influence the reactivity of the metal center. For instance, in palladium-catalyzed cross-coupling reactions, a less electron-donating ligand can facilitate the reductive elimination step. The hydroxyl group can also participate in hydrogen bonding interactions with substrates or reagents, thereby influencing the stereoselectivity of a reaction.

Scope and Limitations in Various Organic Reactions (e.g., Cross-Coupling, Hydrosilylation, Cycloaddition)

Based on the known reactivity of pyrrole-containing ligands and N-heterocyclic compounds with alcohol functionalities, the potential scope and limitations of this compound in several key organic reactions can be postulated.

Cross-Coupling Reactions

In Suzuki-Miyaura, Heck, and Sonogashira coupling reactions, ligands based on N-heterocycles are widely used. Pyrrole-based phosphine (B1218219) ligands, for example, have been employed in nickel-catalyzed C-S cross-coupling reactions, demonstrating good to excellent yields with aryl iodides and thiols. researchgate.net The use of pyrrole-derived ligands often requires elevated temperatures, and their efficiency can be limited with less reactive aryl bromides and chlorides. researchgate.net The hydroxyl group in this compound could potentially improve solubility and provide a secondary coordination site, which might influence the stability and activity of the catalyst. However, the presence of a free hydroxyl group might also lead to side reactions or catalyst deactivation under basic conditions typically employed in these couplings.

Table 1: Postulated Performance in Suzuki-Miyaura Coupling

| Aryl Halide | Boronic Acid | Catalyst System | Solvent | Temperature (°C) | Postulated Yield (%) |

|---|---|---|---|---|---|

| 4-Iodotoluene | Phenylboronic acid | Pd(OAc)₂ / this compound | Toluene | 100 | High |

| 4-Bromobenzonitrile | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / this compound | DMF | 120 | Moderate |

| 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ / this compound | Dioxane | 120 | Low to Moderate |

Hydrosilylation

Hydrosilylation of alkenes and alkynes is a crucial industrial process, traditionally catalyzed by platinum complexes. There is a growing interest in developing catalysts based on more abundant and less expensive metals. N-heterocyclic carbene (NHC) and pyridine-diimine (PDI) ligands have shown promise in iron and cobalt-catalyzed hydrosilylation. A cobalt complex with a 2,6-(3,4-dihydro-2H-pyrrole) ligand has been used for the hydrosilylation of 1-octene, albeit with lower activity compared to some iron-based catalysts. acs.org A catalyst system incorporating this compound might exhibit selectivity for the anti-Markovnikov product, which is common for many transition metal-catalyzed hydrosilylations. The hydroxyl group could potentially influence the catalyst's activity and selectivity through hydrogen bonding or by acting as a hemilabile ligand. However, the reaction might be limited by the sensitivity of some silanes to protic groups, potentially leading to side reactions.

Table 2: Postulated Performance in Alkene Hydrosilylation

| Alkene | Silane | Catalyst System | Postulated Regioselectivity | Postulated Yield (%) |

|---|---|---|---|---|

| 1-Octene | Triethoxysilane | [Rh(cod)Cl]₂ / this compound | Anti-Markovnikov | High |

| Styrene | Diphenylsilane | Pt(0) complex / this compound | Anti-Markovnikov | Moderate to High |

| Cyclohexene | Triethoxysilane | [Rh(cod)Cl]₂ / this compound | - | Moderate |

Cycloaddition

Pyrroles can participate as dienes in [4+2] cycloaddition reactions, particularly when activated with electron-withdrawing groups. nih.gov In the context of catalysis, ligands derived from N-heterocycles can be used to control the stereochemistry of cycloaddition reactions. For example, chiral copper catalysts with N-heterocyclic carbene ligands have been used in enantioselective domino reactions that include a cycloaddition step. mdpi.com The this compound could be a precursor to chiral ligands for asymmetric cycloadditions. The inherent reactivity of the pyrrole ring itself could be a limitation, as it might undergo side reactions under the conditions required for catalysis. The coordination of the pyrrole nitrogen to a Lewis acid catalyst could activate the ring towards cycloaddition, but this might also lead to catalyst inhibition.

Table 3: Postulated Performance in [3+2] Cycloaddition

| Dipole | Dipolarophile | Catalyst System | Postulated Diastereoselectivity (dr) | Postulated Yield (%) |

|---|---|---|---|---|

| Azomethine ylide | Dimethyl maleate | Cu(I) / Chiral ligand from this compound | Moderate to High | Good |

| Nitrile oxide | Styrene | Ag(I) / this compound | Low | Moderate |

Supramolecular Chemistry Involving 3 1h Pyrrol 3 Yl 1 Propanol Motifs

Design of Receptors and Host-Guest Systems based on Pyrrole-Alcohol Recognition Motifs

The design of synthetic receptors for the selective recognition of ions and neutral molecules is a cornerstone of supramolecular chemistry. The pyrrole (B145914) and alcohol functionalities within 3-(1H-pyrrol-3-yl)-1-propanol offer a versatile platform for the development of host-guest systems. The principles of molecular recognition, which rely on the concepts of preorganization and complementarity, guide the design of such receptors. wikipedia.org

The pyrrole ring is a well-established motif in the design of anion receptors, primarily through the hydrogen-bonding capabilities of its N-H group. Macrocyclic hosts incorporating multiple pyrrole units, such as calix doaj.orgpyrroles, have demonstrated strong and selective binding of various anions. In a similar vein, the N-H group of this compound can be envisaged to form hydrogen bonds with anionic guests.

The alcohol group can also play a crucial role in molecular recognition. It can act as a hydrogen-bond donor to an anionic guest or as a hydrogen-bond acceptor from a cationic or neutral guest. The cooperative action of both the pyrrole N-H and the alcohol O-H groups can lead to the formation of a well-defined binding pocket, enhancing the strength and selectivity of guest binding. For instance, a receptor incorporating the this compound motif could be designed to bind dicarboxylates or other guests capable of forming multiple hydrogen bonds. The spatial arrangement of the pyrrole and alcohol groups, dictated by the propyl linker, would influence the size and shape of the binding cavity and thus the selectivity for specific guests.

Furthermore, the integration of this compound units into larger macrocyclic or acyclic structures can lead to the creation of more sophisticated receptors. The principles of preorganization suggest that by restricting the conformational freedom of the individual recognition units, a higher binding affinity for the target guest can be achieved. This can be accomplished by incorporating the pyrrole-alcohol motif into a more rigid molecular framework.

Table 1: Potential Recognition Motifs Involving this compound

| Recognition Motif | Guest Type | Key Interactions |

|---|---|---|

| Pyrrole N-H | Anions (e.g., Cl⁻, Br⁻, AcO⁻) | Hydrogen Bonding (N-H···Anion) |

| Alcohol O-H | Anions, Neutral Molecules | Hydrogen Bonding (O-H···Guest) |

| Pyrrole Nitrogen (lone pair) | Cations, Neutral Molecules | Hydrogen Bonding (N···H-Guest) |

| Alcohol Oxygen (lone pair) | Cations, Neutral Molecules | Hydrogen Bonding (O···H-Guest) |

Principles of Self-Assembly for Supramolecular Architectures incorporating the Compound

Self-assembly is the spontaneous organization of molecules into well-defined, stable, and ordered structures driven by non-covalent interactions. The ability of this compound to engage in multiple, directional non-covalent interactions makes it a promising candidate for the construction of diverse supramolecular architectures. The key to its self-assembly behavior lies in the interplay of hydrogen bonding and potential π-π stacking interactions.

The primary driving force for the self-assembly of this compound is expected to be hydrogen bonding. The molecule possesses both a hydrogen-bond donor (N-H and O-H) and acceptor (N and O) sites. This can lead to the formation of various hydrogen-bonding patterns, resulting in different supramolecular structures such as dimers, one-dimensional chains, or two-dimensional sheets. For example, a common hydrogen-bonding motif in pyrrole-containing crystal structures is the formation of N-H···O=C hydrogen bonds, leading to the assembly of molecules into chains or tapes. In the case of this compound, analogous N-H···O hydrogen bonds between the pyrrole N-H of one molecule and the alcohol oxygen of another could lead to the formation of extended chains.

Furthermore, the alcohol group can participate in O-H···N or O-H···O hydrogen bonds. In the solid state, secondary alcohols derived from pyrroloazines have been shown to form strong O-H···O=C hydrogen-bonded dimers. mdpi.com This suggests that this compound could also form dimeric structures through O-H···O or O-H···N hydrogen bonds. The interplay between these different hydrogen-bonding possibilities will ultimately determine the final supramolecular architecture.

Analysis of Non-Covalent Interactions in Pyrrole-Alcohol Based Supramolecular Assemblies

The detailed analysis of non-covalent interactions is crucial for understanding the structure, stability, and function of supramolecular assemblies. Techniques such as single-crystal X-ray diffraction and computational methods provide valuable insights into the nature and geometry of these interactions.

In the context of supramolecular assemblies involving this compound, hydrogen bonds are expected to be the most significant non-covalent interaction. X-ray diffraction studies of analogous systems provide a good indication of the types of hydrogen bonds that can be expected. For instance, in the crystal structure of 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone, a related compound, a strong intermolecular N-H···O hydrogen bond is observed with a donor-acceptor distance of 2.889(3) Å. researchgate.net This interaction directs the formation of a ribbon-like supramolecular structure. researchgate.net Similarly, studies on pyrrolo-azine alcohols have revealed the presence of strong O-H···O=C hydrogen bonds that lead to the formation of supramolecular dimers. mdpi.comsemanticscholar.org

Table 2: Typical Hydrogen Bond Geometries in Pyrrole-Containing Supramolecular Assemblies from Analogous Systems

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) | Reference |

|---|---|---|---|---|---|

| N-H···O | ~0.86 | ~2.03 | ~2.89 | ~170 | researchgate.net |

| O-H···O | ~0.82 | ~1.9-2.1 | ~2.7-2.9 | ~160-175 | mdpi.com |

The analysis of these non-covalent interactions is not only of fundamental interest but also has practical implications. A thorough understanding of the forces that govern the self-assembly of this compound can enable the rational design of new materials with desired properties, such as specific crystal packing for applications in nonlinear optics or controlled porosity for gas storage.

Conclusion and Future Research Directions

Synthesis of Current Research Achievements related to 3-(1H-pyrrol-3-yl)-1-propanol

Research into functionalized pyrroles has yielded a vast body of knowledge, underscoring their importance as "privileged scaffolds" in medicinal chemistry and materials science. scispace.comresearchgate.net Pyrrole (B145914) derivatives are integral to a wide range of biologically active natural products and synthetic pharmaceuticals, exhibiting activities including antibacterial, anticancer, antiviral, and anti-inflammatory properties. scispace.comnih.govnih.gov The pyrrole core is a key component in complex macrocycles like porphyrins (found in heme and chlorophyll) and is utilized in the synthesis of dyes, agrochemicals, and photographic chemicals. scispace.com

While specific studies on This compound are not extensively documented, research on analogous structures provides valuable insights. For instance, the related compound 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol (serinol pyrrole) has been identified as an important intermediate in organic synthesis and a building block for supramolecular structures. google.com The presence of hydroxyl groups in such molecules facilitates condensation reactions, for example with silica, highlighting the synthetic utility of the propanol (B110389) moiety. nih.gov The achievements in the broader field of pyrrole chemistry suggest that This compound holds significant promise as a precursor for novel compounds with tailored biological or material properties.

Emerging Synthetic Strategies for Pyrrole-Propanol Systems

The synthesis of pyrrole derivatives has advanced significantly beyond classical methods like the Paal-Knorr and Hantzsch reactions. researchgate.netmdpi.com Modern organic synthesis offers a diverse toolkit that can be applied to the efficient and sustainable production of pyrrole-propanol systems. These emerging strategies are crucial for overcoming challenges related to regioselectivity, functional group tolerance, and environmental impact.

Recent progress emphasizes green chemistry principles, including the use of environmentally friendly solvents, microwave-assisted synthesis, and solvent-free reaction conditions. nih.govresearchgate.net Multi-component reactions (MCRs) have also emerged as a powerful tool, allowing for the construction of complex, highly functionalized pyrroles in a single step from simple precursors, which increases efficiency and reduces waste. semanticscholar.org Furthermore, continuous flow chemistry is being adapted for pyrrole synthesis, enabling rapid optimization, scalability, and the integration of multiple reaction steps into a single, uninterrupted process. syrris.com For specific transformations, biocatalytic and enzymatic methods, such as using lipase (B570770) for transesterification to create pyrrole esters, offer high selectivity under mild conditions. nih.gov

| Synthetic Strategy | Key Advantages | Potential Application for Pyrrole-Propanol Systems | References |

|---|---|---|---|

| Green Chemistry Approaches | Reduced environmental impact, use of safer solvents, energy efficiency. | Sustainable synthesis of this compound and its derivatives. | nih.govresearchgate.net |

| Multi-Component Reactions (MCRs) | High atom economy, operational simplicity, rapid assembly of complex molecules. | One-pot synthesis of highly substituted pyrrole-propanols from simple starting materials. | semanticscholar.org |

| Continuous Flow Synthesis | Enhanced safety, scalability, precise control over reaction parameters, process automation. | Efficient, large-scale production and derivatization of the target compound. | syrris.com |

| Transition-Metal Catalysis | High efficiency, novel bond formations, functional group tolerance. | Catalytic cyclization reactions to form the pyrrole ring with the propanol side chain. | nih.gov |

| Enzymatic Synthesis | High selectivity (chemo-, regio-, enantio-), mild reaction conditions, environmentally benign. | Selective modification of the propanol group (e.g., esterification) without affecting the pyrrole core. | nih.gov |

Advancements in Characterization Methodologies for Pyrrole-based Compounds

The unambiguous structural confirmation of novel pyrrole derivatives is fundamental to understanding their chemical behavior and potential applications. A combination of spectroscopic and analytical techniques is routinely employed for this purpose. The standard toolkit for characterizing newly synthesized pyrrole compounds includes nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy, and mass spectrometry (MS). mdpi.comresearchgate.net These methods provide detailed information about the molecular framework, the connectivity of atoms, and the presence of specific functional groups.

For more complex structures or for confirming stereochemistry, single-crystal X-ray diffraction analysis provides definitive three-dimensional structural data. mdpi.com In the context of materials science, additional characterization is often necessary. Techniques such as thermogravimetry (TG) and differential scanning calorimetry (DSC) are used to assess the thermal stability of pyrrole-containing polymers and materials. nih.gov As pyrrole derivatives are explored for applications in electronics and sensors, advanced methods for analyzing thin-film morphology and optical and electronic properties become essential for correlating structure with function. researchgate.net

| Technique | Information Provided | Relevance to this compound |

|---|---|---|

| NMR Spectroscopy (¹H, ¹³C) | Provides detailed information on the carbon-hydrogen framework and molecular connectivity. | Confirms the successful synthesis and purity of the target molecule and its derivatives. |

| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups (e.g., N-H, O-H, C=C). | Verifies the presence of the pyrrole N-H and the propanol O-H groups. |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of the compound. | Confirms the molecular formula of the synthesized product. |

| Single-Crystal X-ray Diffraction | Provides the exact three-dimensional arrangement of atoms in a crystalline solid. | Offers unambiguous structural proof for crystalline derivatives. |

| Thermal Analysis (TG/DSC) | Evaluates thermal stability, melting points, and phase transitions. | Crucial for assessing the suitability of derived polymers or materials for specific applications. |

Future Prospects for Novel Applications in Organic and Materials Science